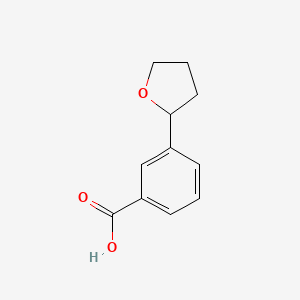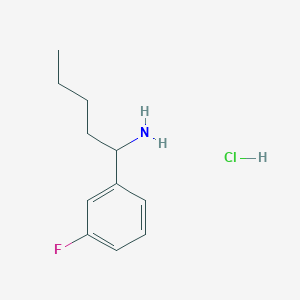
1-(3-Fluorophenyl)pentan-1-amine hydrochloride
Descripción general
Descripción
1-(3-Fluorophenyl)pentan-1-amine hydrochloride, also known as 3-FPPA, is an organic compound used in various scientific research applications. It is a white crystalline solid with a molecular weight of 247.6 g/mol and a melting point of 90-92°C. 3-FPPA is a derivative of phenethylamine, an aromatic amine that is found in plants and animals. It has been used in a variety of research applications due to its unique properties and pharmacological effects.
Aplicaciones Científicas De Investigación
Synthesis and Derivatives
1-(3-Fluorophenyl)pentan-1-amine hydrochloride has been studied for its synthetic applications. For instance, it was utilized in the novel synthesis of 3-fluoro-1-aminoadamantane, a process characterized by convenience and rapidity. Derivatives like 3-fluoro-1-(N-adamantyl)-p-toluenesulfonamide, 3-fluoro-1-(N-adamantyl) benzamide, and 3-fluoro-1-methyl-(N-adamantyl) carbamate were also prepared, expanding the chemical space of this compound (Anderson, Burks, & Harruna, 1988).
Medicinal Chemistry and Drug Design
In medicinal chemistry, the compound has been a focus for its potential as a bioisostere, a molecule used to replace another without significantly altering the biological activity. It has been incorporated into the design of potent and orally active γ-secretase inhibitors, showcasing an improvement in biopharmaceutical properties such as permeability and solubility (Stepan et al., 2012).
Application in Hydroamination
The compound has been explored for catalytic intramolecular hydroamination, a valuable reaction in organic chemistry. Its unique structural properties have facilitated the development of efficient catalytic processes for synthesizing multifunctionalized derivatives, critical in modern drug discovery (Romero et al., 2015).
Utilization in Analgesic Synthesis
The hydrochloride form of this compound has been instrumental in the synthesis of new potential analgesics. For example, it was used in a one-pot synthesis process over bifunctional palladium/amberlyst catalysts to create an opioidic compound, demonstrating significant analgesic efficiency (Wissler et al., 2007).
Antibacterial Properties
Research has also explored its antibacterial applications. For instance, derivatives of 3-(4-fluorophenyl)-3-(4-methoxyphenyl)-1-propanamine, which is structurally related, were synthesized and showed high antibacterial activity against various bacteria (Arutyunyan et al., 2017).
Propiedades
IUPAC Name |
1-(3-fluorophenyl)pentan-1-amine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16FN.ClH/c1-2-3-7-11(13)9-5-4-6-10(12)8-9;/h4-6,8,11H,2-3,7,13H2,1H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BBRXXOWHMFKTJK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC(C1=CC(=CC=C1)F)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17ClFN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
217.71 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![3-(2-ethoxyethyl)-6-fluorobenzo[d]thiazol-2(3H)-imine 4-methylbenzenesulfonate](/img/structure/B1405188.png)
![6-isopropyl-3-propylbenzo[d]thiazol-2(3H)-imine hydroiodide](/img/structure/B1405189.png)
![6-methoxy-3-propylbenzo[d]thiazol-2(3H)-imine hydroiodide](/img/structure/B1405190.png)

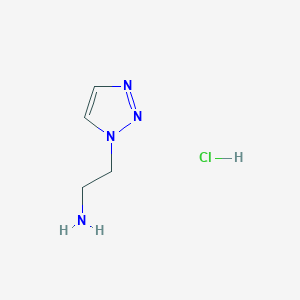

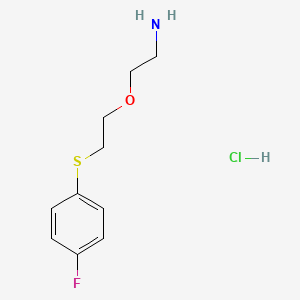
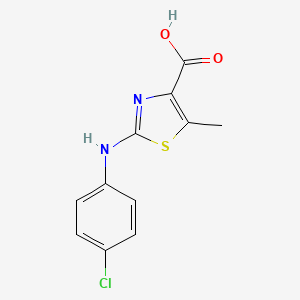
![3-ethylbenzo[d]thiazol-2(3H)-imine 4-methylbenzenesulfonate](/img/structure/B1405202.png)
![3-(2-methoxyethyl)-5,6-dimethylbenzo[d]thiazol-2(3H)-imine 4-methylbenzenesulfonate](/img/structure/B1405203.png)
![methyl 2-(4-fluoro-2-iminobenzo[d]thiazol-3(2H)-yl)acetate hydrobromide](/img/structure/B1405205.png)
![3-ethyl-6-(methylthio)benzo[d]thiazol-2(3H)-imine 4-methylbenzenesulfonate](/img/structure/B1405206.png)
